ABT-767 -

ABT-767

Catalog Number: EVT-1491970
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, ABT-767 selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. ABT-767 may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
Overview

ABT-767 is a novel compound classified as a poly(ADP-ribose) polymerase inhibitor, specifically targeting the repair of DNA damage in cancer cells. This compound has garnered attention for its potential therapeutic applications in treating various advanced solid tumors, particularly those associated with mutations in the BRCA1 and BRCA2 genes. The primary objective of research on ABT-767 has been to evaluate its safety, pharmacokinetics, and efficacy in clinical settings.

Source and Classification

ABT-767 was developed by AbbVie Inc. as part of a broader effort to explore inhibitors of poly(ADP-ribose) polymerase, which plays a crucial role in the cellular response to DNA damage. As a member of the class of compounds known as PARP inhibitors, ABT-767 is designed to exploit deficiencies in DNA repair mechanisms that are prevalent in certain cancer types. This classification places ABT-767 within the broader category of targeted cancer therapies, aimed at selectively attacking cancer cells while sparing normal cells.

Synthesis Analysis

The synthesis of ABT-767 involves several steps that typically begin with the preparation of an α-bromoketone from an arylketone precursor. This is followed by a nucleophilic substitution reaction with an appropriate amine. The synthesis pathway can be summarized as follows:

  1. Starting Material: An arylketone is reacted to form an α-bromoketone.
  2. Nucleophilic Substitution: The α-bromoketone undergoes nucleophilic substitution with an amine to yield ABT-767.
  3. Purification: The final product is purified through standard techniques such as recrystallization or chromatography.

The specific reaction conditions, including temperature, solvents, and catalysts, can significantly influence the yield and purity of ABT-767.

Molecular Structure Analysis

ABT-767 has a complex molecular structure that can be represented by its chemical formula and structural diagram. The molecular formula for ABT-767 is C19_{19}H20_{20}N4_{4}O3_{3}.

Structural Data

  • Molecular Weight: Approximately 348.39 g/mol
  • Chemical Structure: The structure features multiple functional groups that contribute to its biological activity, including aromatic rings and nitrogen-containing moieties.

The three-dimensional conformation of ABT-767 allows it to interact effectively with the active site of poly(ADP-ribose) polymerase enzymes, which is critical for its mechanism of action.

Chemical Reactions Analysis

ABT-767 can undergo various chemical reactions that are relevant to its function and stability:

  1. Hydrolysis: Under certain conditions, ABT-767 may hydrolyze, affecting its efficacy.
  2. Oxidation: The presence of reactive oxygen species can lead to oxidative degradation of the compound.
  3. Conjugation Reactions: These reactions may occur in biological systems where ABT-767 interacts with proteins or other biomolecules.

Understanding these reactions is essential for optimizing the formulation and delivery of ABT-767 in therapeutic applications.

Mechanism of Action

ABT-767 exerts its therapeutic effects primarily through the inhibition of poly(ADP-ribose) polymerase enzymes, which are involved in repairing single-strand breaks in DNA. When these enzymes are inhibited:

  1. DNA Damage Accumulation: Cancer cells with existing DNA damage cannot effectively repair themselves.
  2. Cell Death Induction: This accumulation leads to increased genomic instability and ultimately cell death through apoptosis or necrosis.
  3. Selective Targeting: Tumors with homologous recombination deficiencies (such as those with BRCA mutations) are particularly sensitive to this mechanism, making ABT-767 especially effective against these cancer types.

Clinical studies have shown that patients with BRCA1/2 mutations exhibit higher response rates to ABT-767 treatment compared to those without such mutations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under alkaline conditions.
  • pH Sensitivity: Optimal activity observed at physiological pH levels.

These properties are critical for determining the formulation strategies for ABT-767 when used in clinical settings.

Applications

ABT-767 is primarily investigated for its use in oncology, particularly for treating advanced solid tumors such as:

  • Ovarian cancer
  • Breast cancer
  • Prostate cancer

The compound's ability to target tumors with specific genetic profiles (e.g., BRCA mutations) positions it as a promising candidate for personalized cancer therapy strategies. Clinical trials have demonstrated its potential efficacy, leading to ongoing research into combination therapies and further indications .

Properties

Product Name

ABT-767

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.